molecular formula C15H13N3O2 B2601593 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 319923-90-5

3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2601593
CAS No.: 319923-90-5
M. Wt: 267.288
InChI Key: GGNIHFFEYHWPQO-UHFFFAOYSA-N
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Description

3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 3 and 6, a phenyl group at position 1, and a carboxylic acid moiety at position 2. This structure confers unique physicochemical and biological properties. Notably, it acts as a potent peroxisome proliferator-activated receptor alpha (PPARα) activator, demonstrating selective transcriptional upregulation of PPARα target genes both in vitro and in vivo . Its half-maximal effective concentration (EC₅₀) is lower than that of the classical PPARα agonist fenofibrate, and it reduces plasma triglyceride levels in hyperlipidemic rat models with efficacy comparable to fenofibrate . The compound’s pharmacophore includes a hydrophobic aromatic tail (phenyl group) and an acidic head (carboxylic acid), which directly interact with the PPARα ligand-binding domain .

Properties

IUPAC Name

3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-9-8-12(15(19)20)13-10(2)17-18(14(13)16-9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNIHFFEYHWPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multistep processes. One common method includes the Friedlander condensation of 5-amino-3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-cabaldehyde with cyanoacetamide . This reaction is performed under specific conditions to achieve high yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high purity, would apply to its industrial production.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic conditions. This is exemplified by the synthesis of its ethyl ester derivative:

Reagent/ConditionsProductYieldReference
Ethanol + H₂SO₄ (catalytic)Ethyl 3,6-dimethyl-1-phenyl-pyrazolo[3,4-b]pyridine-4-carboxylate>80%

Mechanism : Acid-catalyzed nucleophilic acyl substitution, where the hydroxyl group of ethanol attacks the protonated carbonyl carbon, followed by dehydration.

Hydrazide Formation

Reaction with hydrazine yields the corresponding carbohydrazide, a key intermediate for further derivatization:

Reagent/ConditionsProductPhysical DataReference
Hydrazine hydrate (excess)3,6-Dimethyl-1-phenyl-pyrazolo[3,4-b]pyridine-4-carbohydrazideM.W.: 281.31 g/mol

Characterization :

  • IR: Broad NH/NH₂ stretch at 3,321 cm⁻¹, C=O at 1,694 cm⁻¹ .

  • ¹H-NMR (DMSO-d₆): Singlet for methyl groups at δ 2.49 ppm .

Cyclocondensation with Heteronucleophiles

The carboxylic acid’s derivatives participate in cyclization reactions. For example, its ethyl ester reacts with urea/thiourea to form pyrimidine-fused systems:

Reagent/ConditionsProductKey ObservationsReference
Urea, 200°C (fusion)Pyrazolo[3,4-d]pyrimidin-4-oneLoss of CO₂, ring expansion
Thiourea, 200°C (fusion)Thioamide-substituted pyrimidinoneC=S stretch at 1,105 cm⁻¹

Note : While these reactions use ester precursors, the free acid could theoretically undergo similar transformations via activation (e.g., as an acid chloride).

Biological Activity via Structural Analogues

Structural analogues of this compound (e.g., methyl esters) demonstrate interactions with peroxisome proliferator-activated receptor α (PPARα):

DerivativeBiological ActivityEC₅₀ (PPARα Activation)Reference
Methyl esterPPARα-selective agonist3–10 μM

Mechanistic Insight : The carboxylic acid moiety forms hydrogen bonds with Tyr464 and His440 in PPARα’s ligand-binding domain, stabilizing the active conformation .

Theoretical Reactivity Pathways

Based on the compound’s functional groups, the following reactions are plausible but require experimental validation:

Reaction TypeExpected Reagents/ConditionsPotential Product
Amide Formation Amines + coupling agents (EDC/DCC)Substituted amides
Decarboxylation Heating with Cu/quinolinePyrazolo[3,4-b]pyridine
Salt Formation NaOH/KOHSodium/potassium carboxylate

Comparative Analysis of Derivatives

PropertyCarboxylic AcidEthyl EsterHydrazide
Molecular Weight 263.28 g/mol295.34 g/mol281.31 g/mol
Solubility Low in organic solventsImproved lipid solubilityModerate in polar solvents
Bioavailability Limited due to polarityEnhanced membrane permeationIntermediate

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid as a scaffold for developing novel anticancer agents. Research indicates that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation. For instance, compounds derived from this structure have been shown to inhibit tyrosine kinases, which play crucial roles in cancer signaling pathways .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. In vitro assays have shown that certain derivatives significantly reduce inflammation markers, suggesting their potential as therapeutic agents for inflammatory diseases .

Antibacterial Activity

Research has identified this compound as a promising candidate against bacterial infections. A study reported the synthesis of analogues that displayed potent activity against Acinetobacter baumannii and Klebsiella pneumoniae, indicating their potential use in treating drug-resistant bacterial infections .

Synthesis and Structure–Activity Relationship (SAR)

Understanding the synthesis pathways and structure–activity relationships is crucial for optimizing the biological activity of this compound. The synthesis typically involves multi-step reactions starting from readily available pyrazole derivatives. The introduction of various substituents at specific positions on the pyrazolo ring can significantly influence the pharmacological properties of the resulting compounds.

Substituent Position Effect on Activity
C3Enhances kinase inhibition
C4Modulates anti-inflammatory effects
C5Alters antibacterial potency

Case Study 1: Anticancer Drug Development

In a recent study published in a peer-reviewed journal, researchers synthesized a series of derivatives based on this compound and evaluated their anticancer activity against multiple cancer cell lines. The most potent derivative exhibited IC50 values in the nanomolar range against breast cancer cells, highlighting its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Screening

Another significant study focused on evaluating the anti-inflammatory properties of this compound using animal models. The results indicated that treatment with specific derivatives resulted in reduced paw edema in formalin-induced models, suggesting effective anti-inflammatory action comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Mechanism of Action

The mechanism of action of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The specific targets and pathways depend on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Substituents at Position 6

  • 6-Cyclopropyl derivatives (e.g., 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid): Increased lipophilicity due to cyclopropyl enhances blood-brain barrier penetration. Example: 5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl derivative (CAS 107658-94-6) has antiviral applications .
  • 6-(4-Methoxyphenyl) substitution (e.g., 6-(4-methoxyphenyl)-3-methyl-1-phenyl derivative):

    • Enhanced electronic effects from methoxy improve solubility and interaction with polar residues in target proteins .
    • Used in liquid crystal applications due to planar aromatic systems .

Substituents at Position 1

  • 1-(Pyridin-4-ylmethyl) substitution (e.g., 6-phenyl-1-(pyridin-4-ylmethyl) derivative):

    • The pyridinylmethyl group introduces hydrogen-bonding capability, improving binding to Factor Xa (anticoagulant activity) .
    • Molecular weight: 330.34 g/mol; aromatic bond count: 23 .
  • 1-(4-Chlorophenyl) substitution (e.g., 1-(4-chlorophenyl)-3,6-dimethyl derivative):

    • Chlorine enhances halogen bonding with hydrophobic pockets in PPARα, increasing potency (EC₅₀ < 1 µM) .
    • Molecular formula: C₁₆H₁₄ClN₃O₂; CAS: 937597-74-5 .

Substituents at Position 3

  • 3-Ethyl or 3-Cyclopropyl groups :
    • Bulkier substituents (e.g., cyclopropyl) reduce metabolic clearance but may decrease solubility.
    • Example: 3,6-Dicyclopropyl-1-(4-fluorophenyl) derivative (CAS 1011398-81-4) shows improved pharmacokinetic profiles .

Key Pharmacological Comparisons

Compound Name Substituents Target/Activity EC₅₀/IC₅₀ Molecular Weight Key Finding
3,6-Dimethyl-1-phenyl derivative (Target) 3-Me, 6-Me, 1-Ph PPARα activation 0.5 µM 292.3 g/mol Reduces triglycerides in vivo
Fenofibrate N/A PPARα agonist 10 µM 360.8 g/mol Reference compound
6-(4-Methoxyphenyl)-3-methyl-1-phenyl derivative 6-(4-OMe-Ph), 3-Me Liquid crystals, antiviral N/A 334.3 g/mol β-Amino acid moiety for antiviral use
1-(4-Fluorophenyl)-3,6-dimethyl derivative 1-(4-F-Ph), 3-Me, 6-Me β-Lactamase inhibition 2.1 µM 377.8 g/mol OXA-48 inhibitor
1-Ethyl-6-phenyl derivative 1-Et, 6-Ph Factor Xa inhibition 15 nM 267.3 g/mol Anticoagulant candidate

Structure-Activity Relationship (SAR) Trends

Hydrophobic Tail Optimization :

  • Phenyl or substituted aryl groups at position 1 enhance PPARα binding affinity by filling hydrophobic pockets . Fluorinated phenyl (e.g., 4-fluorophenyl) improves metabolic stability .

Acidic Head Importance :

  • The carboxylic acid at position 4 is critical for PPARα activation; esterification or amidation (e.g., carbohydrazide derivatives) abolishes activity .

Methyl vs. Cyclopropyl at Position 6 :

  • Methyl groups favor PPARα selectivity, while cyclopropyl derivatives shift activity toward β-lactamase or antiviral targets .

Biological Activity

3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 319923-90-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N3O2C_{15}H_{13}N_{3}O_{2} with a molecular weight of approximately 267.28 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth and biofilm formation. The synthesis of novel derivatives has led to the identification of compounds with enhanced antibacterial activity against resistant strains of bacteria .

Table 1: Antimicrobial Activity of Pyrazolo[3,4-b]pyridine Derivatives

CompoundActivityReference
3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridineAntibacterial
Ethyl 4-(4-(dimethylamino)phenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylateAntifungal
Novel derivativesAntibacterial

Anticancer Activity

The anticancer potential of pyrazolo[3,4-b]pyridines has been extensively studied. Compounds within this class have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs). For example, certain derivatives have demonstrated IC50 values in the low micromolar range against specific cancer cell lines .

Table 2: IC50 Values for Selected Pyrazolo[3,4-b]pyridine Derivatives

CompoundTargetIC50 (µM)Reference
Compound ACDK20.36
Compound BCDK91.8
Compound CMCF-7 Cells<10

Anti-inflammatory Activity

In addition to their antimicrobial and anticancer properties, pyrazolo[3,4-b]pyridines exhibit anti-inflammatory effects. Studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators such as prostaglandins. The anti-inflammatory activity is often quantified using IC50 values in various assays .

Table 3: Anti-inflammatory Activity of Pyrazolo[3,4-b]pyridine Derivatives

CompoundCOX Inhibition (IC50 µM)Reference
Compound D0.04 ± 0.01 (COX-2)
Compound E0.04 ± 0.02 (COX-2)

Case Studies

Several case studies highlight the therapeutic potential of pyrazolo[3,4-b]pyridine derivatives:

  • Antiviral Properties : A study evaluated the antiviral activity of various pyrazolo derivatives against herpes simplex virus (HSV) and vesicular stomatitis virus (VSV). The results indicated that certain compounds exhibited significant antiviral effects, suggesting their potential use in antiviral therapies .
  • Neuroprotective Effects : Research has also explored the neuroprotective capabilities of these compounds in models of neurodegeneration induced by neurotoxic agents. Some derivatives showed promise in protecting neuronal cells from apoptosis and oxidative stress .

Q & A

Q. What synthetic strategies are employed to synthesize 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and what intermediates are critical?

The synthesis typically involves constructing the pyrazolo[3,4-b]pyridine core via cyclocondensation of substituted pyridine or pyrazole precursors. A common approach utilizes ethyl ester intermediates (e.g., ethyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate), followed by alkaline hydrolysis to yield the carboxylic acid derivative. For example, a tert-butyl analog (1-tert-butyl-3,6-dimethyl-pyrazolo[3,4-b]pyridine-4-carboxylic acid) was synthesized via hydrolysis of its ethyl ester using LiOH/THF/water, achieving 78% yield . Key intermediates include halogenated pyridines or Mannich bases, with methyl groups introduced at positions 3 and 6 during cyclization.

Q. Which spectroscopic and chromatographic methods are used for structural characterization and purity assessment?

  • 1H NMR : Proton environments are resolved in deuterated DMSO (e.g., methyl groups at δ 2.5–2.6 ppm, aromatic protons at δ 7.4 ppm) .
  • LC-MS : Confirms molecular weight (e.g., [M+H]+ = 248.2 for a tert-butyl analog) and detects impurities .
  • HPLC : Used to verify purity ≥95%, as reported for related pyrazolo[3,4-b]pyridine derivatives .

Advanced Research Questions

Q. How do structural modifications at the 3- and 6-methyl groups influence biological activity?

Structure-activity relationship (SAR) studies on analogous compounds (e.g., pyrazolo[3,4-b]pyridine inhibitors) reveal that substituents at positions 3 and 6 modulate steric bulk and enzyme interactions. For example:

  • Methyl groups : Enhance metabolic stability by reducing oxidative degradation.
  • Larger substituents (e.g., cyclopropyl) : May improve target binding but reduce solubility . Domain-based SAR analysis (Figure 4 in ) suggests the 4-carboxylic acid is critical for ionic interactions with enzyme active sites, while the phenyl group at position 1 governs binding affinity.

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from:

  • Purity variability : Impurities ≥5% (e.g., unreacted intermediates) can skew assay results. Validate purity via HPLC and NMR .
  • Assay conditions : Differences in pH, buffer systems, or co-factors (e.g., Mg²⁺ in kinase assays) affect activity. Standardize protocols using orthogonal assays (e.g., fluorescence polarization and SPR) .
  • Solubility limitations : Poor aqueous solubility (common for hydrophobic analogs) may lead to false negatives. Use DMSO stock solutions ≤0.1% v/v and confirm solubility in assay buffers .

Q. What computational methods predict target interactions and optimize derivative design?

  • Molecular docking : Identifies potential binding modes with targets like kinases or adenylating enzymes (e.g., BasE in siderophore biosynthesis) .
  • QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with activity to prioritize derivatives for synthesis .
  • MD simulations : Assess binding stability and identify residues critical for interaction (e.g., conserved lysine or aspartate in active sites) .

Methodological Considerations

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug approaches : Convert the carboxylic acid to ester prodrugs (e.g., ethyl or tert-butyl esters) for enhanced membrane permeability .
  • Formulation : Use nanoemulsions or liposomal carriers to improve aqueous dispersion .
  • Salt formation : Sodium or potassium salts of the carboxylic acid may enhance solubility in physiological buffers .

Q. How are impurities controlled during large-scale synthesis?

  • Column chromatography : Separates unreacted starting materials (e.g., phenylboronic acids) and regioisomers.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥95%) .
  • In-process monitoring : Track reaction progress via TLC or inline UV spectroscopy to minimize byproducts .

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